molecular formula C6H4ClN3O B12290328 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one

Cat. No.: B12290328
M. Wt: 169.57 g/mol
InChI Key: UZTYAGRVKRCVJM-UHFFFAOYSA-N
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Description

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is a heterocyclic compound with the molecular formula C6H4ClN3O. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one typically involves the reaction of pyrazine derivatives with chlorinating agents. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and anhydrous ethanol under nitrogen protection. The reaction mixture is heated to 50°C and stirred for several hours. After the reaction is complete, the mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
  • 5-Chloro-1H-pyrrolo[2,3-b]pyrazine
  • 6-Chloro-5H-pyrrolo[2,3-b]pyrazine

Uniqueness

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one

InChI

InChI=1S/C6H4ClN3O/c7-4-2-8-3-1-5(11)10-6(3)9-4/h2H,1H2,(H,9,10,11)

InChI Key

UZTYAGRVKRCVJM-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(N=C2NC1=O)Cl

Origin of Product

United States

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